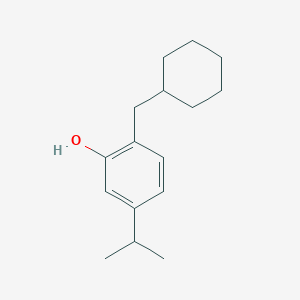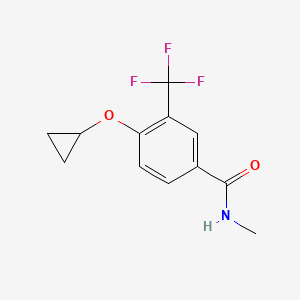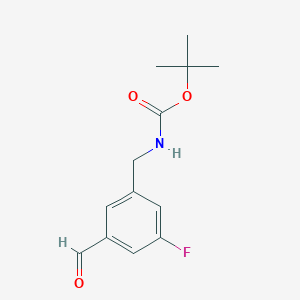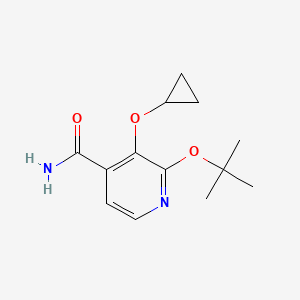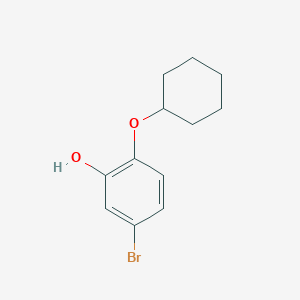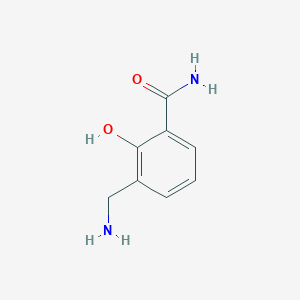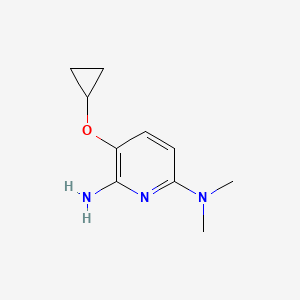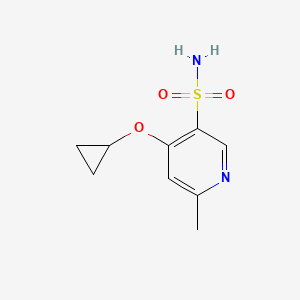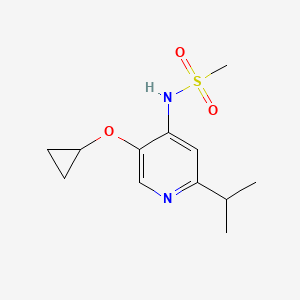
5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13IN2O2 and a molecular weight of 332.136 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a dimethylpicolinamide moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodo-2-chloropyridine and cyclopropanol.
Cyclopropylation: The cyclopropylation of 4-iodo-2-chloropyridine is carried out using cyclopropanol in the presence of a base, such as potassium carbonate, to form 4-iodo-2-cyclopropoxypyridine.
Amidation: The amidation reaction involves the reaction of 4-iodo-2-cyclopropoxypyridine with dimethylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production methods would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the iodine atom is replaced by the nucleophile.
Oxidation Reactions: Oxidized products such as oxides or hydroxylated derivatives.
Reduction Reactions: Reduced products, including deiodinated compounds.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Interacting with Receptors: The compound can bind to specific receptors on cell surfaces, triggering signaling cascades.
Modulating Gene Expression: It may influence the expression of certain genes, resulting in altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide: Similar structure but with different positional isomerism.
5-Cyclopropoxy-4-isopropyl-N,N-dimethylpicolinamide: Similar structure with an isopropyl group instead of an iodine atom.
Uniqueness
5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities compared to its analogs. The cyclopropoxy group also contributes to its unique chemical properties and reactivity .
Eigenschaften
Molekularformel |
C11H13IN2O2 |
|---|---|
Molekulargewicht |
332.14 g/mol |
IUPAC-Name |
5-cyclopropyloxy-4-iodo-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13IN2O2/c1-14(2)11(15)9-5-8(12)10(6-13-9)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
DOZSNDOVTCOBDO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)I)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


